Fenofibrate-d6 - 1092484-56-4

Fenofibrate-d6

Catalog Number: EVT-399572
CAS Number: 1092484-56-4
Molecular Formula: C20H21ClO4
Molecular Weight: 366.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fenofibrate is a lipid-modifying agent primarily used to treat hyperlipidemia and hypercholesterolemia. It is a synthetic ligand for peroxisome proliferator-activated receptor-alpha (PPARα), which plays a key role in the regulation of lipid metabolism. Fenofibrate has been shown to have beneficial effects beyond lipid lowering, including anti-inflammatory, anti-atherosclerotic, and anti-apoptotic properties. This comprehensive analysis will delve into the mechanism of action of fenofibrate and its applications in various fields, as demonstrated by the studies provided.

Applications in Various Fields

Diabetic Complications

Fenofibrate has demonstrated protective effects against diabetic complications, such as diabetic nephropathy and retinopathy. It prevents the development of type 1 diabetic nephropathy by attenuating renal oxidative stress, inflammation, and apoptosis1. In the context of diabetic retinopathy, fenofibrate has been shown to regulate retinal endothelial cell survival2 and induce vasodilation of retinal arterioles, which could alleviate the microvascular complications of diabetes3.

Cardiovascular Disease

The drug has been found to induce regression of atherosclerotic lesions in hypercholesterolemic rabbits, suggesting its potential anti-atherogenic effects. Fenofibrate treatment resulted in a more "stable" plaque phenotype, with reduced macrophages and increased smooth muscle cell content9. Additionally, fenofibrate reduces systemic inflammation markers independent of its effects on lipid and glucose metabolism, which may be important for the prevention of cardiovascular disease in high-risk patients10.

Prostate Cancer

Fenofibrate has shown anti-proliferative properties in prostate cancer by down-regulating the expression of the androgen receptor (AR) and AR target genes. It also induces oxidative stress in prostate cancer cells, which may contribute to its anti-cancer effects8.

Metabolic Effects

In a dyslipidemic-diabetic hamster model, fenofibrate effectively lowered plasma lipids and improved insulin secretion, suggesting its role in maintaining lipid-glucose homeostasis5. However, it has been reported to increase creatininemia by increasing the metabolic production of creatinine, which is a consideration for patients with renal insufficiency6.

Neuroretinopathy

Despite its known role as a PPARα agonist, fenofibrate's beneficial effects in slowing the progression of diabetic retinopathy do not appear to be mediated by PPARα-dependent retinal gene expression. This indicates that fenofibrate may exert its therapeutic effects through alternative pathways7.

Cardiac Health

Fenofibrate increases cardiac autophagy via FGF21/SIRT1 signaling and prevents fibrosis and inflammation in the hearts of type 1 diabetic mice. This suggests that fenofibrate could be repurposed to prevent the pathogenesis of the heart in type 1 diabetes4.

Fenofibric Acid

  • Compound Description: Fenofibric Acid is the active metabolite of Fenofibrate, a lipid-regulating agent. It is a selective agonist of peroxisome proliferator-activated receptor alpha (PPARα). [, , , , , , , , , ] Fenofibric acid exhibits various pharmacological activities, including lipid-lowering, anti-inflammatory, antioxidant, and antifibrotic effects. [, , , , , , , , , , ]

GW590735

  • Compound Description: GW590735 is a potent and selective PPARα agonist. []

Pemafibrate

  • Compound Description: Pemafibrate is a novel selective PPARα modulator. [] Similar to Fenofibrate-d6, Pemafibrate is primarily used for its lipid-lowering effects in treating hypertriglyceridemia.

Omega-3 Carboxylic Acids (OM-3CA)

  • Compound Description: Omega-3 Carboxylic Acids are a class of polyunsaturated fatty acids with known anti-inflammatory effects. [] They are often used in combination with fibrates, such as Fenofibrate-d6, for treating hypertriglyceridemia.
Source and Classification

Fenofibrate-d6 is synthesized from fenofibrate, which itself is derived from the class of drugs known as fibrates. These compounds are designed to activate peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha, which play a crucial role in lipid metabolism. The deuterated version, denoted by the "d6," indicates that six hydrogen atoms have been replaced with deuterium, enhancing its stability and detection in mass spectrometry applications .

Synthesis Analysis

The synthesis of fenofibrate-d6 involves several key steps:

  1. Starting Material: The synthesis begins with fenofibrate, which is subjected to deuteration.
  2. Deuteration Process: This process typically employs reagents such as deuterated solvents or specific deuterating agents that facilitate the substitution of hydrogen atoms with deuterium.
  3. Reaction Conditions: The reaction is generally carried out under controlled temperature and pressure conditions to ensure maximum yield and purity. For instance, reactions may be performed in an inert atmosphere to prevent unwanted side reactions .
Fenofibrate+Deuterating AgentFenofibrate d6\text{Fenofibrate}+\text{Deuterating Agent}\rightarrow \text{Fenofibrate d6}
Molecular Structure Analysis

Fenofibrate-d6 maintains the same molecular structure as fenofibrate but with the incorporation of deuterium atoms. Its molecular structure can be represented as follows:

  • Molecular Formula: C20H21ClO4C_{20}H_{21}ClO_{4}
  • Molecular Weight: Approximately 360.84 g/mol

The presence of deuterium alters the vibrational frequencies of the molecule, which can be detected using techniques such as nuclear magnetic resonance spectroscopy. This change aids in differentiating between the parent compound and its isotopically labeled counterpart during analytical assessments .

Structural Data

  • Chirality: Fenofibrate-d6 retains the stereochemistry of fenofibrate, which is crucial for its biological activity.
  • Functional Groups: The compound features a carboxylic acid moiety, an aromatic ring, and an ester group, all contributing to its lipid-modulating effects.
Chemical Reactions Analysis

Fenofibrate-d6 participates in various chemical reactions similar to those of fenofibrate but can be tracked more accurately due to its isotopic labeling. Key reactions include:

  1. Metabolic Conversion: In vivo, fenofibrate-d6 is converted into fenofibric acid, which is the active metabolite responsible for its pharmacological effects.
  2. Analytical Applications: Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for precise quantification of fenofibrate levels in biological samples .

The chemical stability of fenofibrate-d6 under physiological conditions makes it an ideal candidate for pharmacokinetic studies.

Mechanism of Action

Fenofibrate exerts its effects primarily through activation of PPAR-alpha:

  1. Binding Affinity: Fenofibric acid binds to PPAR-alpha, forming a heterodimer with retinoid X receptor (RXR).
  2. Gene Regulation: This complex then regulates gene expression involved in fatty acid oxidation and triglyceride metabolism.
  3. Biochemical Pathways: Activation leads to enhanced mitochondrial β-oxidation and reduced lipid accumulation in liver cells, contributing to lower serum lipid levels .

Pharmacokinetics

Fenofibrate-d6 exhibits similar pharmacokinetic properties to fenofibrate, including absorption, distribution, metabolism, and excretion profiles that are critical for understanding its efficacy and safety in clinical settings.

Physical and Chemical Properties Analysis

The physical and chemical properties of fenofibrate-d6 include:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Exhibits stability under various storage conditions due to the presence of deuterium.

Relevant Data

  • Melting Point: Approximately 100–102 °C.
  • Density: Approximately 1.177 g/cm³.

These properties are essential for its formulation into pharmaceutical preparations and for conducting analytical studies .

Applications

Fenofibrate-d6 serves multiple scientific applications:

  1. Analytical Chemistry: Used as an internal standard in mass spectrometry for quantifying fenofibrate levels in biological fluids.
  2. Pharmacokinetic Studies: Facilitates understanding of drug metabolism and pharmacodynamics without interference from endogenous compounds.
  3. Research Tool: Aids in studying lipid metabolism pathways and evaluating therapeutic efficacy in various models of dyslipidemia and metabolic disorders.
Chemical Synthesis and Isotopic Labeling of Fenofibrate-d6

Deuterium Incorporation Strategies in Pharmaceutical Compounds

Deuterium (²H or D) incorporation into pharmaceutical compounds represents a sophisticated strategy for creating isotopically labeled analogs with applications in drug metabolism studies, mass spectrometry, and pharmacokinetic research. The strategic replacement of hydrogen with deuterium at metabolically vulnerable sites leverages the kinetic isotope effect (KIE), which can significantly reduce the rate of cytochrome P450-mediated oxidative metabolism. Fenofibrate-d6, featuring six deuterium atoms at specific methyl group positions, exemplifies this approach for enhancing metabolic stability while maintaining biological activity equivalent to non-deuterated fenofibrate [1] [9].

Position-Specific Deuterium Labeling Techniques

Position-specific deuterium labeling requires precise chemical methodologies to ensure isotopic integrity and regioselectivity. For Fenofibrate-d6, deuteration targets the two equivalent methyl groups in the isopropyl ester moiety (C₂₀H₁₅D₆ClO₄), creating a hexadeuterated species where both methyl groups are fully substituted as -CD₃ [9]. Advanced catalytic systems enable this specificity:

  • Palladium-Catalyzed Directed C-H Activation: Modern approaches employ homogeneous palladium catalysts with specialized bidentate ligands (e.g., N-acylsulfonamide-containing ligands) to facilitate reversible C-H activation. These systems utilize deuterium oxide (D₂O) as an economical deuterium source, enabling high degrees of deuterium incorporation (often >90%) at sp² carbon sites under mild conditions. The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the ligand plays a crucial role in directing the palladium catalyst and controlling regioselectivity [6].
  • Photocatalytic Hydrogen Atom Transfer (HAT): Visible-light-driven deuteration employs tetra-n-butylammonium decatungstate (TBADT) as a potent HAT photocatalyst. Upon irradiation (~390 nm), TBADT generates a highly reactive excited state (*W₁₀O₃₂⁴⁻) capable of abstracting hydridic hydrogen atoms. The resultant carbon-centered radical intermediates subsequently abstract deuterium atoms from thiol catalysts (e.g., 2,4,6-triisopropylbenzenethiol), which in turn rapidly exchange deuterium with D₂O. This synergistic system achieves selective deuteration of benzylic, α-amino, α-oxy, and formyl C-H bonds with high efficiency [10].

Table 1: Position-Specific Deuterium Labeling Methods Relevant to Fenofibrate-d6 Precursors

MethodCatalyst SystemDeuterium SourceKey AdvantagesTypical D-Incorporation (%)
Palladium-Catalyzed C-H ActivationPd(OAc)₂ / N-Acyl Sulfonamide Ligand (e.g., L7)D₂OHigh functional group tolerance, late-stage deuteration85-95% (meta/para positions)
Photocatalytic HATTBADT / Thiol Co-catalystD₂OBroad substrate scope (hydridic C-H), mild conditions88-97%
Electrochemical DeuterationPd-P Nanowire CathodeD₂OTunable selectivity via applied potential, green reductant (e⁻)>95% (alkynes → alkanes-d₄)

Catalytic Methods for Selective Hydrogen-Deuterium Exchange

Moving beyond directed C-H activation, non-directed catalytic hydrogen-deuterium exchange (HIE) offers versatility for deuteration across diverse molecular scaffolds. Key methodologies applicable to fenofibrate intermediates include:

  • Electrochemical Deuteration: This approach utilizes electrons as clean reductants and D₂O as the deuterium source. By applying a controlled potential to a cathode material (e.g., phosphorus-doped palladium nanowires, Pd-P), deuterium atoms generated via electrolysis of D₂O are transferred to unsaturated bonds or organic halides. The selectivity can be precisely tuned by adjusting the applied voltage. For instance, terminal alkynes undergo semi-deuteration to d₂-alkenes at lower current densities (~40 mA cm⁻²), while higher current densities (~120 mA cm⁻²) promote complete deuteration to d₄-alkanes. Similarly, voltages can be optimized for selective deuterodehalogenation of C-I, C-Br, and C-Cl bonds in multi-halogenated precursors based on their differing bond dissociation energies [3] [33].
  • Heterogeneous Metal Catalysis: Traditional methods employing metal catalysts (e.g., Pt, Pd, Rh) supported on oxides or carbon facilitate HIE using D₂ gas. While effective for simple arenes under forcing conditions, these methods often suffer from poor regioselectivity and potential side reactions (e.g., hydrogenation, dehalogenation) when applied to complex drug molecules like fenofibrate precursors. Consequently, homogeneous catalytic systems (Pd, photoredox, HAT) have largely superseded heterogeneous methods for pharmaceutical deuteration requiring high selectivity [6].

Synthetic Pathways for Fenofibrate-d6

The synthesis of Fenofibrate-d6 (propan-2-yl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate) necessitates strategic incorporation of deuterium at the isopropyl ester moiety (-OCD(CH₃)₂ → -OCD(CD₃)₂). Two primary synthetic routes achieve this, differing in the stage at which deuterium is introduced [1] [9] [2].

Friedel-Crafts Acylation in Deuterated Solvent Systems

This route modifies the classical fenofibrate synthesis by employing deuterated solvents or reagents during key steps to introduce deuterium into the core structure early:

  • Deuterated Friedel-Crafts Reaction: 4-Chlorobenzoyl chloride reacts with anisole (or phenol protected as methyl ether) in a deuterated polar aprotic solvent (e.g., deuterated 1,2-dichloroethane, D₄-DCE) using a Lewis acid catalyst (e.g., AlCl₃ or AlCl₃/D₃PO₄). While solvent D-H exchange might lead to minor background deuteration at reactive sites, the primary goal is solvent economy and minimizing proton contamination. The key product, 4-chloro-4'-methoxybenzophenone, lacks deuterium in the isopropyl ester at this stage.
  • Demethylation and Ether Formation: The methoxy group is cleaved (e.g., using BBr₃ in CH₂Cl₂ or HI/AcOH), yielding 4-(4-chlorobenzoyl)phenol.
  • Esterification with Deuterated Isopropanol: The phenolic oxygen is alkylated using deuterated alkylating agents (Section 1.2.2). Crucially, the Friedel-Crafts step itself does not directly incorporate deuterium into the final Fenofibrate-d6 molecule's target methyl groups. Its use lies in generating the core structure under conditions compatible with subsequent deuteration steps, often requiring high-purity deuterated solvents (≥99.5% D) to minimize protium contamination [1] [3].

Esterification of Deuterated Precursors (e.g., Isopropyl-d6 Halides)

This is the most efficient and widely employed route for synthesizing Fenofibrate-d6, focusing deuteration exclusively on the isopropyl group:

  • Synthesis of Fenofibric Acid: Standard synthesis involves Friedel-Crafts acylation of 4-chlorobenzoyl chloride with anisole, demethylation of the resulting 4'-methoxy-4-chlorobenzophenone to yield 4-(4-chlorobenzoyl)phenol, followed by reaction with 2-bromo-2-methylpropanoic acid or its ethyl ester (followed by hydrolysis) to yield fenofibric acid (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid).
  • Preparation of Deuterated Isopropanol-d7 (Isopropyl-d7 Alcohol): Acetone-d6 undergoes reduction using a deuterium source (e.g., NaBD₄ in CH₃CH₂OD/D₂O or catalytic deuteriation with D₂ over Pd/C). This yields (CD₃)₂CDOD (isopropanol-d7).
  • Activation and Esterification: Isopropanol-d7 is converted to its corresponding halide (e.g., (CD₃)₂CDCl or (CD₃)₂CDI) using reagents like thionyl chloride-d2 (SOCl₂-d₂) or phosphorus triiodide (PI₃). Alternatively, fenofibric acid can be activated (e.g., as acid chloride using (COCl)₂) and then reacted with isopropanol-d7.
  • Coupling Reaction: The activated fenofibric acid (acid chloride or mixed anhydride) reacts with isopropanol-d7, or fenofibric acid directly couples with isopropyl-d7 halide ((CD₃)₂CDX, X = Br, I) in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a polar aprotic solvent (e.g., DMF, acetone) under controlled temperature (typically 50-80°C). This step forms the ester bond, incorporating the hexadeuterated isopropyl group to yield Fenofibrate-d6 [1] [9].

Table 2: Key Synthetic Routes for Fenofibrate-d6

RouteKey Deuterated ComponentDeuteration StageAdvantagesChallenges
Esterification of Deuterated PrecursorsIsopropyl-d7 Halide or Alcohol-d7Final Step (Ester Formation)High isotopic purity (>99 atom% D achievable), Well-established chemistryCost of deuterated isopropanol synthesis/purification
Modified Friedel-CraftsDeuterated Solvents (e.g., D₄-DCE)Early Step (Core Synthesis)Potential for deuteration at other sites (needs control)Lower efficiency for target -CD₃ labeling, High solvent cost, Risk of background exchange

Purification and Characterization of Deuterated Derivatives

Synthesizing Fenofibrate-d6 inevitably produces isotopic impurities (protio, d₁-d₅ isotopologues, regioisomers, residual solvents, catalysts). Rigorous purification and characterization are paramount for ensuring isotopic purity suitable for use as an internal standard or metabolic tracer [1] [9].

Chromatographic Separation of Isotopologues

The near-identical chemical properties of Fenofibrate-d6 and its non-deuterated or partially deuterated analogs necessitate high-resolution separation techniques:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) using C18 or C8 columns is the primary workhorse. Separation relies on the slight difference in hydrophobicity induced by deuterium substitution (deuterium is slightly more hydrophobic than protium). Optimal separation typically requires:
  • Mobile Phase: Mixtures of deuterium-depleted water (H₂O) and deuterium-depleted acetonitrile (CH₃CN) or methanol (CH₃OH). Using deuterated solvents (e.g., CD₃CN, D₂O) is generally avoided due to cost and potential for H/D exchange during chromatography.
  • Conditions: Isocratic or gradient elution tailored to achieve baseline separation between Fenofibrate-d0 (protio) and Fenofibrate-d6. Fine-tuning pH (e.g., with 0.1% formic acid or ammonium acetate buffers) can enhance peak shape and resolution.
  • Detection: UV detection at ~290 nm (characteristic of the benzophenone chromophore) is standard. Mass spectrometry (MS) detection provides definitive identification of isotopic distributions but is less common for routine purification.
  • Supercritical Fluid Chromatography (SFC): Emerging as a powerful technique for separating isotopologues, SFC utilizes supercritical CO₂ modified with small percentages of organic solvents (e.g., methanol, ethanol) as the mobile phase. It offers faster run times, higher efficiency, and different selectivity compared to RP-HPLC, often achieving superior separation of closely related isotopic species [1].

The target isotopic purity for research-grade Fenofibrate-d6 typically exceeds 98 atom% deuterium at the specified methyl positions, with chemical purity >98% determined by HPLC-UV.

Nuclear Magnetic Resonance (NMR) Validation of Deuterium Incorporation

NMR spectroscopy is indispensable for confirming the structure, regioselectivity, and degree of deuterium incorporation in Fenofibrate-d6. Key experiments include:

  • ¹H NMR Spectroscopy: This is the most direct method for assessing deuterium incorporation. The complete disappearance of the signals corresponding to the protons in the target methyl groups (-OCH(CH₃)₂) confirms successful deuteration. Specifically:
  • The methine proton signal [ -OCH(CH₃)₂ ] around δ 5.0 - 5.2 ppm shifts slightly upfield and may appear as a septet due to coupling to deuterium (I=1, ~2 Hz, JH-D).
  • The methyl proton signals [ -OCH(CH₃)₂ ] around δ 1.2 - 1.4 ppm are absent in Fenofibrate-d6, confirming deuteration at these positions. Remaining signals correspond to the aromatic protons (δ 7.6 - 8.0 ppm) and the methine proton. Integration ratios confirm the expected proton count (e.g., 9H aromatic vs 1H methine for Fenofibrate-d6 vs 9H aromatic + 6H methyl + 1H methine for Fenofibrate-d0) [1] [9].
  • ¹³C NMR Spectroscopy: Deuterium incorporation affects carbon chemical shifts and splitting patterns due to the isotope effect and scalar coupling:
  • The carbon signal of the methyl groups ( -OCH(CD₃)₂ ) appears as a septet (1:3:6:7:6:3:1) centered around δ 22-24 ppm due to coupling to three equivalent deuterons (²JC-D ≈ 18-20 Hz). The center of this multiplet is shifted slightly upfield (by ~0.3-0.5 ppm) compared to the singlet in Fenofibrate-d0 (Geminal Isotope Effect).
  • The methine carbon signal ( -OCH(CD₃)₂ ) appears as a septet (1:3:6:7:6:3:1) centered around δ 68-70 ppm due to coupling to the methine proton (¹JC-H ~145 Hz) and further broadened/split by smaller couplings to deuterium (²J*C-D). The center of this multiplet also experiences a small upfield isotope shift.
  • Aromatic carbon signals remain largely unaffected, appearing as singlets or doublets based on proton couplings.
  • ²H NMR Spectroscopy (Optional): While less sensitive, ²H NMR can directly detect deuterium incorporation. A sharp singlet corresponding to the methyl deuterons ( -OCH(CD₃)₂ ) is expected around δ 1.2 - 1.4 ppm (referenced indirectly). The absence of other signals confirms regioselective deuteration. Quantitative ²H NMR can provide an independent measure of deuterium enrichment [1].

Table 3: Key NMR Signals for Validating Fenofibrate-d6 Structure and Deuteration

NucleusChemical GroupChemical Shift (δ, ppm)Splitting Pattern in Fenofibrate-d6Observation Confirming Deuteration
¹HAromatic H7.6 - 8.0Multiplet (8H)Presence confirms aromatic integrity
¹HMethine H ( -OCH(CD₃)₂ )~5.0 - 5.2Septet (1H, JH-D ≈ 2 Hz)Presence confirms methine proton
¹HMethyl H ( -OCH(CH₃)₂ )~1.2 - 1.4AbsentConfirms complete methyl deuteration
¹³CMethyl C ( -OCH(CD₃)₂ )~22-24Septet (²JC-D ≈ 19 Hz)Pattern confirms -CD₃ groups
¹³CMethine C ( -O*CH(CD₃)₂ )~68-70Complex Multiplet (¹JC-H, ²JC-D)Pattern confirms -CH(CD₃)₂ group
²HMethyl D ( -OCH(CD₃)₂ )~1.2 - 1.4SingletPresence confirms deuterium location

Mass spectrometry (High-Resolution MS or LC-MS/MS) is routinely used alongside NMR to confirm the molecular ion (e.g., [M+H]⁺ for C₂₀H₁₅D₆ClO₄⁺ at m/z 367.15 - 367.20) and the characteristic 6 Da mass shift relative to Fenofibrate-d0, providing complementary verification of isotopic purity and molecular formula [1] [2] [9]. The synthesis and rigorous characterization of Fenofibrate-d6 exemplify the sophisticated application of modern deuteration chemistry and analytical techniques to create high-value isotopic tools for pharmaceutical research.

Properties

CAS Number

1092484-56-4

Product Name

Fenofibrate-d6

IUPAC Name

propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate

Molecular Formula

C20H21ClO4

Molecular Weight

366.9 g/mol

InChI

InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3/i3D3,4D3

InChI Key

YMTINGFKWWXKFG-LIJFRPJRSA-N

SMILES

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Synonyms

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-propanoic Acid-d6 1-Methylethyl Ester;_x000B_LF 178-d6; Lipanthyl-d6; Lipantil-d6; Lipidil Supra-d6; Lipirex-d6; Lipoclar-d6; Lipofene-d6; Liposit-d6; Lipsin-d6; MeltDose-d6; NSC 281319-d6; Nolipax-d6;

Canonical SMILES

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OC(C)C)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.